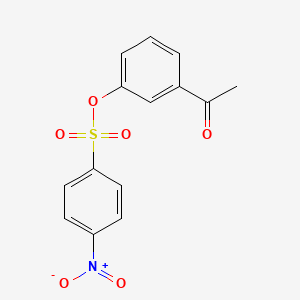
3-Acetylphenyl 4-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is an organic compound that features both acetyl and nitro functional groups attached to a benzene ring, along with a sulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate typically involves a multi-step process:
Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The sulfonate ester is formed by reacting the acetylated and nitrated benzene derivative with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylphenyl 4-nitrobenzene-1-sulfonate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate ester can participate in nucleophilic aromatic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3-Acetylphenyl 4-aminobenzene-1-sulfonate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetylphenyl 4-nitrobenzenesulfonic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
3-Acetylphenyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate involves its reactive functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Acetyl Group: Can undergo nucleophilic addition reactions.
Sulfonate Ester: Can be hydrolyzed to release sulfonic acid, which can further participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)11-3-2-4-13(9-11)21-22(19,20)14-7-5-12(6-8-14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJBXYICZTBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














